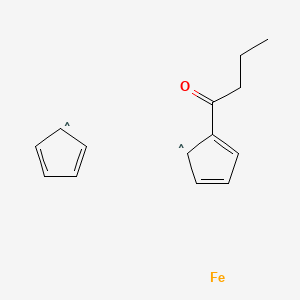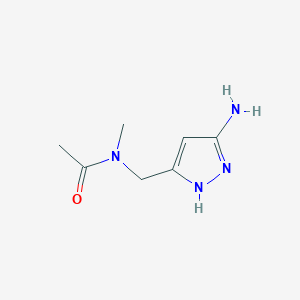
(R)-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide in water.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc deprotection.
Substitution: Sodium hydroxide (NaOH) for ester hydrolysis.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Substitution: Carboxylic acid.
Coupling: Peptide derivatives.
Scientific Research Applications
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds .
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
®-methyl 3-(tert-butoxycarbonylamino)-2-phenylpropanoate: Similar structure but with a different carbon chain length.
Uniqueness
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate is unique due to its specific combination of a Boc-protected amine and an ester functionality, making it a versatile intermediate in organic synthesis. Its stereochemistry (R-configuration) also adds to its uniqueness, as it can influence the biological activity and interactions of the synthesized compounds .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl (3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-13(10-14(18)20-4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
BCKDVLTVOOMDHD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)OC)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


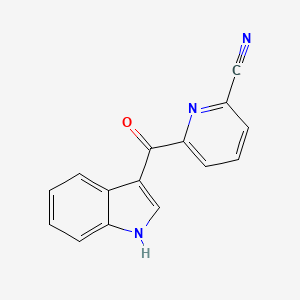
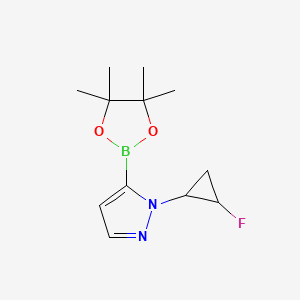
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)
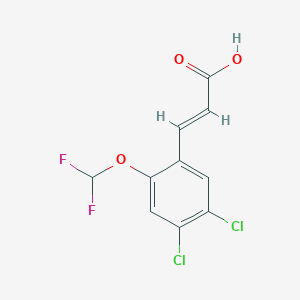

![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)

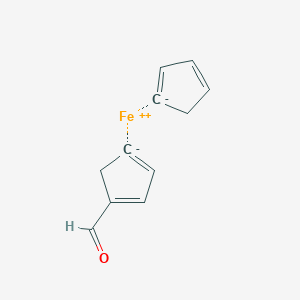
![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
